Cas no 169268-95-5 (Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester)

Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester is a specialized carbamate ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a phenyl and allyl substitution on the nitrogen, along with a tert-butyl ester group, providing steric hindrance and reactivity control. This compound is particularly useful in protecting group strategies and as a precursor in the synthesis of bioactive molecules. The allyl group offers potential for further functionalization via olefin chemistry, while the tert-butyl ester enhances stability under various reaction conditions. Its balanced reactivity profile makes it a versatile intermediate for researchers developing complex organic frameworks.
Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester structure
169268-95-5 structure
Product Name:Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester
CAS No:169268-95-5
MF:C14H19NO2
MW:233.30616402626
CID:4486219
PubChem ID:10466523
Update Time:2025-05-28

Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • EN300-6990321
    • 169268-95-5
    • tert-butyl N-phenyl-N-(prop-2-en-1-yl)carbamate
    • Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H19NO2/c1-5-11-15(12-9-7-6-8-10-12)13(16)17-14(2,3)4/h5-10H,1,11H2,2-4H3
    • InChI Key: AQKOOIFLANSPGE-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C1=CC=CC=C1)CC=C

Computed Properties

  • Exact Mass: 233.141578849Da
  • Monoisotopic Mass: 233.141578849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.5Ų

Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester

Recent Advances in the Study of Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester (CAS: 169268-95-5)

Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester (CAS: 169268-95-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often referred to by its systematic name, has been the subject of recent studies due to its potential applications in drug development and chemical synthesis. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent literature highlights the role of Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester as a key intermediate in the synthesis of more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of novel protease inhibitors, which are critical in the treatment of diseases such as HIV and hepatitis C. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring its suitability for further pharmacological evaluation.

Another significant area of research involves the compound's potential as a modulator of enzyme activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The findings suggested that Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester could serve as a scaffold for designing enzyme inhibitors with improved selectivity and potency. This has important implications for the development of drugs with reduced side effects and enhanced efficacy.

In addition to its pharmacological applications, recent research has also investigated the compound's chemical properties and reactivity. A 2023 paper in Tetrahedron Letters detailed a novel synthetic route for Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester, emphasizing its stability under various reaction conditions. This study provides valuable insights for chemists aiming to incorporate this compound into more complex synthetic pathways, potentially leading to the discovery of new bioactive molecules.

Looking ahead, the potential therapeutic applications of Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester are promising but require further investigation. Current research is focused on elucidating its mechanism of action at the molecular level and optimizing its pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully harness the compound's potential and translate these findings into clinical applications.

In conclusion, Carbamic acid, N-phenyl-N-2-propen-1-yl-, 1,1-dimethylethyl ester (CAS: 169268-95-5) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its role as a synthetic intermediate and its potential therapeutic applications underscore the importance of continued study. The latest research highlights its utility in drug development, enzyme modulation, and chemical synthesis, paving the way for future innovations in the field.

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